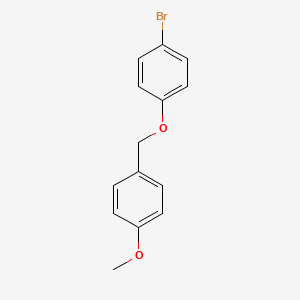

1-(4-Bromophenoxymethyl)-4-methoxybenzene

Description

1-(4-Bromophenoxymethyl)-4-methoxybenzene is a diaryl ether derivative featuring a central benzene ring substituted with a methoxy group (-OCH₃) at the para position and a phenoxymethyl group (-CH₂-O-C₆H₄-Br) at the adjacent position. The phenoxymethyl moiety itself carries a bromine atom at the para position of its aromatic ring. This compound is of interest in organic synthesis, particularly in multicomponent reactions (e.g., Ugi reactions) and as a precursor for bioactive molecules or ligands . Its structure combines electron-donating (methoxy) and electron-withdrawing (bromine) groups, making it a versatile intermediate for tuning electronic and steric properties in target molecules.

Properties

IUPAC Name |

1-bromo-4-[(4-methoxyphenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGUTAYMMOCNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenoxymethyl)-4-methoxybenzene typically involves the reaction of 4-bromophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenoxymethyl)-4-methoxybenzene can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The phenoxy group can be reduced under specific conditions.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Major Products:

Nucleophilic substitution: Products depend on the nucleophile used, such as phenols or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of phenols or other reduced derivatives.

Scientific Research Applications

1-(4-Bromophenoxymethyl)-4-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxymethyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through the modulation of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing differences in substituents, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Linkage Variations Phenoxymethyl vs. Direct Phenoxy Linkage: The target compound’s phenoxymethyl group (-CH₂-O-C₆H₄-Br) introduces a methylene spacer between the oxygen and the brominated ring, enhancing flexibility compared to 1-bromo-4-(4-methoxyphenoxy)benzene (direct O-C₆H₄-Br linkage). This spacer may reduce steric hindrance in catalytic reactions . Ethynyl Linkers: 1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene (ethynyl bridge) exhibits extended conjugation, making it suitable for optoelectronic applications. In contrast, the target compound’s ether linkage lacks π-conjugation, favoring stability in acidic conditions .

Substituent Positioning and Reactivity Bromine Position: In 1-(bromomethyl)-4-methoxybenzene, bromine is on the benzyl carbon, rendering it highly reactive in nucleophilic substitutions (e.g., SN2). Conversely, the target compound’s bromine resides on the phenoxy ring, requiring transition-metal catalysts (e.g., Pd) for cross-coupling reactions . Ortho-Substituted Analogs: 1-Bromo-4-methoxy-2-phenylmethoxybenzene demonstrates steric effects due to the ortho benzyloxy group, which may hinder access to the bromine atom in coupling reactions compared to the para-substituted target compound .

Electronic Effects Electron-Withdrawing vs. Donor Groups: The bromine atom in the target compound withdraws electron density via resonance, while the methoxy group donates electrons. This balance contrasts with analogs like 1-(3-bromoprop-1-yn-1-yl)-4-methoxybenzene, where the propargyl bromide’s electron-withdrawing nature dominates, enhancing electrophilicity at the alkyne terminus .

Applications in Synthesis Multicomponent Reactions: The target compound’s methylene-oxygen bridge facilitates its use in Ugi reactions (as seen in ), where flexibility aids in forming tetrahedral intermediates. In contrast, rigid ethynyl-linked analogs are preferred for constructing conjugated frameworks . Analogs with trifluoromethyl groups (e.g., (±)-1-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-4-methoxybenzene) exhibit enhanced metabolic stability due to fluorine’s electronegativity .

Research Findings and Data

- Synthetic Yields :

The target compound and its analogs are synthesized with moderate-to-high yields (75–86%) via methods like Wittig reactions () or nucleophilic substitutions (). For example, 1-(bromomethyl)-4-methoxybenzene is obtained in 98% purity when stabilized with K₂CO₃ . - Thermal Stability: Diarylether derivatives like 1-bromo-4-(4-methoxyphenoxy)benzene decompose above 250°C, whereas ethynyl-linked analogs show lower thermal stability due to alkyne reactivity .

- NMR Analysis : Enantiomeric analysis of dibrominated analogs (e.g., 1-(2,3-dibromo-propoxy)-4-methoxybenzene) remains challenging, as chiral shift reagents (e.g., Eu(hf)₃) fail to resolve signals conclusively .

Biological Activity

1-(4-Bromophenoxymethyl)-4-methoxybenzene, also known by its CAS number 16201-43-7, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : 1-(4-Bromophenoxymethyl)-4-methoxybenzene

- Molecular Formula : C15H15BrO2

- Molecular Weight : 305.19 g/mol

Biological Activity Overview

1-(4-Bromophenoxymethyl)-4-methoxybenzene exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that this compound has significant antimicrobial properties, effective against various bacterial strains.

- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary investigations have shown that this compound can induce apoptosis in cancer cells, indicating potential as an anticancer agent.

The biological effects of 1-(4-Bromophenoxymethyl)-4-methoxybenzene are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.

- Receptor Modulation : It could modulate receptors that play roles in pain and inflammation, providing therapeutic benefits.

Table 1: Summary of Biological Activities

Case Study Example

A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of 1-(4-Bromophenoxymethyl)-4-methoxybenzene against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial activity. Furthermore, the compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

Research Methodologies

Various methodologies have been employed to assess the biological activity of this compound:

- In Vitro Studies : Cell culture assays have been used to evaluate cytotoxicity and apoptosis induction in cancer cell lines.

- In Vivo Studies : Animal models have been utilized to assess anti-inflammatory effects and overall pharmacokinetics.

- Molecular Docking Studies : Computational models have predicted binding affinities to target enzymes and receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.